2,5-Thiophenediboronic acid

Descripción general

Descripción

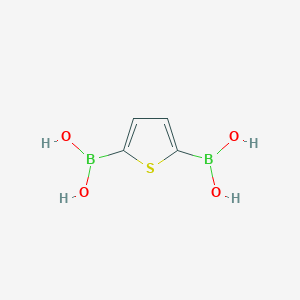

2,5-Thiophenediboronic acid is a useful research compound. Its molecular formula is C4H6B2O4S and its molecular weight is 171.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

This compound is often used as a reactant in metal-catalyzed Suzuki cross-coupling reactions . In these reactions, the boronic acid moiety of the compound interacts with other reactants to form new bonds, facilitating the synthesis of complex organic compounds .

Biochemical Pathways

Its use in suzuki cross-coupling reactions suggests it plays a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific reaction context .

Result of Action

The molecular and cellular effects of thiophene-2,5-diyldiboronic acid’s action would largely depend on its use in specific chemical reactions. For instance, in Suzuki cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Actividad Biológica

2,5-Thiophenediboronic acid is a compound of significant interest in the field of organic chemistry and materials science, particularly due to its applications in biological systems and its potential as a building block for various organic frameworks. This article explores the biological activity of this compound, detailing its synthesis, interactions with biological molecules, and implications in various research studies.

Synthesis and Characterization

This compound can be synthesized through several methods, including cross-coupling reactions that utilize palladium catalysts. The compound is characterized by its ability to form stable complexes with other organic molecules, which is critical for its application in biological contexts.

Key Synthesis Methods:

- Palladium-Catalyzed Coupling: A common method involves the Suzuki-Miyaura cross-coupling reaction where this compound reacts with various aryl halides under specific conditions to yield complex organic structures .

- Liebeskind–Srogl Coupling: This method has been utilized to couple this compound with other thiophene derivatives, showcasing its versatility in forming conjugated systems .

Biological Interactions

The biological activity of this compound primarily revolves around its interaction with nucleic acids and proteins. Its ability to form boronate esters with diols allows it to bind selectively to certain biomolecules, leading to potential applications in biosensing and drug delivery.

Binding Affinity Studies

Research indicates that this compound exhibits a significant affinity for binding with nucleic acids. It has been shown to interact with DNA through intercalation and groove binding mechanisms:

- Intercalation: The compound can insert itself between base pairs of DNA, stabilizing the double helix structure .

- Groove Binding: It can also bind within the minor groove of DNA, which may influence gene expression and replication processes .

Case Study 1: DNA Detection

A study demonstrated that conjugated polymers incorporating this compound could be used for detecting specific DNA sequences. The polymer's fluorescence properties changed upon binding to complementary DNA strands, providing a visual indication of hybridization events. This property was exploited in the development of sensitive biosensors for genetic analysis .

Case Study 2: Cancer Therapeutics

Another research effort explored the use of this compound in targeted cancer therapies. By conjugating this compound with anti-cancer drugs, researchers aimed to enhance drug solubility and specificity towards cancer cells. Preliminary results indicated improved cellular uptake and reduced side effects compared to conventional therapies .

Data Tables

| Study | Findings | Methodology |

|---|---|---|

| DNA Detection | Fluorescence change upon hybridization | Polymer synthesis and fluorescence spectroscopy |

| Cancer Therapeutics | Enhanced drug delivery efficiency | Conjugation with anti-cancer drugs |

| Binding Affinity | Strong interaction with DNA | Spectroscopic methods |

Aplicaciones Científicas De Investigación

Suzuki Cross-Coupling Reactions

2,5-Thiophenediboronic acid is primarily utilized as a reactant in metal-catalyzed Suzuki cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis. The compound can react with various aryl halides to produce biaryl compounds, which are essential in pharmaceuticals and materials science.

Case Study: Synthesis of Biaryl Compounds

In a typical study, this compound was reacted with 4-bromobenzaldehyde under palladium catalysis to yield 2,5-bis(4-bromophenyl)thiophene. This reaction demonstrated high yields and selectivity, showcasing the effectiveness of this compound as a coupling partner in the formation of complex organic molecules .

Fabrication of Biosensors

Another significant application of this compound is in the development of biosensors. Its derivatives have been employed to create graphene-based sensors capable of detecting glucose and pathogenic bacteria like Escherichia coli.

Case Study: Graphene-Based Glucose Sensors

Research has shown that incorporating this compound into graphene oxide can enhance the sensitivity and selectivity of glucose detection. The thiophene moiety facilitates electron transfer processes, improving the sensor's performance in complex biological environments .

Covalent Organic Frameworks (COFs)

This compound serves as a building block for synthesizing covalent organic frameworks (COFs), which are porous materials with applications in gas storage, separation, and catalysis.

Case Study: Synthesis and Characterization of COFs

In a significant study, researchers synthesized COFs using this compound as a monomer. The resulting frameworks exhibited high surface areas and tunable porosity, making them suitable for applications in electronic devices and gas adsorption .

Table: Summary of Applications

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid groups in 2,5-thiophenediboronic acid facilitate its widespread use in palladium-catalyzed Suzuki-Miyaura couplings , forming carbon-carbon bonds with aryl/heteroaryl halides.

Reaction Scope and Catalytic Systems

- Catalysts : Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ with ligands (e.g., SPhos, XPhos).

- Bases : Na₂CO₃, K₂CO₃, or NaHCO₃ in aqueous-organic biphasic systems (THF/H₂O, DME/H₂O).

- Temperature : Typically 80–110°C under reflux.

Table 1: Representative Suzuki Coupling Reactions

Key Findings

- Bidirectional Reactivity : Both boronic acid groups participate in coupling, enabling synthesis of symmetric π-conjugated systems (e.g., oligothiophenes, fused heterocycles) .

- Ligand-Dependent Efficiency : Bulky ligands (e.g., L1) enhance yields in sterically hindered couplings .

- Functional Group Tolerance : Reactions proceed efficiently even with electron-withdrawing substituents (e.g., -NO₂, -CN) .

Condensation with Polyols

- Common Partners : 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP), 1,2,4,5-Tetrahydroxybenzene.

- Conditions : Solvothermal synthesis in mesitylene/dioxane at 120°C for 3–7 days.

Table 2: COF Architectures Derived from this compound

| COF Name | Structure | Pore Size (Å) | Application | Reference |

|---|---|---|---|---|

| T-COF-1 | Hexagonal (hcb) | 18.2 | Charge-transfer complexes | |

| Th-COF | Layered | 12.4 | Fluorescent sensors |

Key Findings

- Defect Sensitivity : Bent geometry of this compound increases susceptibility to structural defects during COF growth .

- Electronic Properties : Thiophene incorporation enhances COF conductivity and enables charge-transfer interactions (e.g., with TCNQ) .

Protodeboronation

- Risk : Acidic or protic conditions may induce deboronation, forming thiophene derivatives.

- Mitigation : Use neutral pH and avoid strong acids (e.g., H₂SO₄) .

Stability

Propiedades

IUPAC Name |

(5-boronothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6B2O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,7-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFDVFMUXZWWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6B2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377891 | |

| Record name | Thiene-2,5-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26076-46-0 | |

| Record name | Thiene-2,5-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Thiophenediylbisboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.